molecular formula C18H19N3O2 B13871192 ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate

ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate

Cat. No.: B13871192
M. Wt: 309.4 g/mol
InChI Key: IOXZEJMQDWOACX-UHFFFAOYSA-N
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Description

Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized from isatoic anhydride and primary amines through cyclization reactions.

    Carbamate Formation: The quinazoline derivative is then reacted with ethyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the carbamate moiety enhances its potential as a pharmacologically active compound, making it a valuable candidate for drug development and research .

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate

InChI

InChI=1S/C18H19N3O2/c1-2-23-18(22)20-17-19-16-11-7-6-10-15(16)13-21(17)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,20,22)

InChI Key

IOXZEJMQDWOACX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3

Origin of Product

United States

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